molecular formula C3H2N2O3 B580139 Cyano(hydroxyimino)acetic acid CAS No. 78325-18-5

Cyano(hydroxyimino)acetic acid

Cat. No. B580139
CAS RN: 78325-18-5
M. Wt: 114.06
InChI Key: CNEFRTDDIMNTHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cyano(hydroxyimino)acetic acid is a compound that contains two functional groups, a nitrile (−C≡N) and a carboxylic acid . It is a precursor to cyanoacrylates, components of adhesives . It is also known as a highly efficient coupling additive and is considered a safer, non-explosive alternative to HOBt .


Synthesis Analysis

The synthesis of Cyano(hydroxyimino)acetic acid involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates . A study on the synthesis and characterization of Ni(II) and Cu(II) cyanoximates indicates that Cyano(hydroxyimino)acetic acid can be synthesized from its precursor .


Molecular Structure Analysis

The molecular formula of Cyano(hydroxyimino)acetic acid is C3H2N2O3 . The compound has a molecular weight of 114.06 g/mol . The InChIKey of the compound is CNEFRTDDIMNTHC-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

The physical and chemical properties of Cyano(hydroxyimino)acetic acid include a molecular weight of 114.06 g/mol . The compound has a topological polar surface area of 93.7 Ų and a complexity of 174 .

Scientific Research Applications

  • Ligand for Metal Ions : It was found to be an effective ligand for copper(II) and nickel(II) ions, forming dimeric complexes. This property makes it useful in studies involving metal coordination chemistry (Sliva et al., 1998).

  • Thionation Reactant : In a study, it was converted into its dithio derivative, highlighting its potential for chemical synthesis and modification (Hung et al., 2017).

  • Study of Hydrogen Bonding : Its behavior in hydrogen bonding was studied, offering insights into its electron-withdrawing effects, which are crucial in molecular structure analysis (Malek et al., 2004).

  • Synthesis of Ureas and Hydroxamic Acids : Demonstrated use in the synthesis of ureas and hydroxamic acids from carboxylic acids, indicating its role in organic synthesis and drug development (Thalluri et al., 2014).

  • Additive in Synthesis of Novel Compounds : Used as an additive in the synthesis of α-ketoamide derivatives, showcasing its utility in enhancing reaction efficiency and product purity (El‐Faham et al., 2013).

  • pH Modulatory Agent in Peptide Chemistry : Its derivative, Oxyma, was evaluated for its buffering capacity in peptide chemistry, highlighting its utility in reducing side reactions (Subirós‐Funosas et al., 2012).

  • Interaction with Metal Ions : Studied for its interaction with sodium(I), nickel(II), and copper(II) ions, contributing to understanding of metal-ligand interactions in coordination chemistry (Malek et al., 2005).

  • Advancements in Acylation Methodologies : Reviewed for its role in recent advancements in acylation chemistry, particularly in peptide, amide, and ester bond formation (Subirós‐Funosas et al., 2014).

Safety And Hazards

Cyano(hydroxyimino)acetic acid is considered hazardous and may cause severe skin burns and eye damage . It may also cause respiratory irritation and is harmful if swallowed or inhaled . It is recommended to use this compound only outdoors or in a well-ventilated area and to avoid breathing dust/fume/gas/mist/vapors/spray .

Future Directions

Future directions for the use of Cyano(hydroxyimino)acetic acid could involve its use in the synthesis of peptides . The compound has demonstrated superior performance in amino acid activation for peptide synthesis , suggesting potential applications in this area.

properties

IUPAC Name

2-cyano-2-hydroxyiminoacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H2N2O3/c4-1-2(5-8)3(6)7/h8H,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNEFRTDDIMNTHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(#N)C(=NO)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H2N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00824046
Record name Cyano(hydroxyimino)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00824046
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

114.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cyano(hydroxyimino)acetic acid

CAS RN

78325-18-5
Record name Cyano(hydroxyimino)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00824046
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Citations

For This Compound
23
Citations
AA Opalade, CJ Gomez-Garcia… - Crystal Growth & …, 2019 - ACS Publications
… Cyano-hydroxyimino-acetic acid (H 2 AACO) was reported to be an alkaline hydrolytic … metal ion catalyzed hydrolysis of the 2-cyano-hydroxyimino acetic acid ethyl ester (HECO) and 2-…
Number of citations: 17 pubs.acs.org
X He, L Wang, Z Zheng, J Xiao, W Zhong… - Bioorganic & medicinal …, 2012 - Elsevier
… On the other hands, cyano-acetic acid ethyl ester reacted with sodium nitrite and hydrogen chloride to give cyano-hydroxyimino-acetic acid ethyl ester 5 which was then reduced by Zn/…
Number of citations: 5 www.sciencedirect.com
AA Opalade - 2016 - bearworks.missouristate.edu
… An Attempt of Syntheses of 2-Cyano Hydroxyimino Acetic Acid Ethyl Ester (HECO) Complexes of the Ni(II) and Cu(II) ......................................43 IV.5. Synthesis of Ni(II) and Cu(II) …
Number of citations: 4 bearworks.missouristate.edu
I Georgieva, N Trendafilova, G Bauer - Spectrochimica Acta Part A …, 2006 - Elsevier
The paper presents a detailed experimental and theoretical study of five metal complexes of glyoxilic acid oxime (gaoH 2 ), Cu(gaoH) 2 (H 2 O) 2 (1), Zn(gaoH) 2 (H 2 O) 2 (2), Co(gaoH) …
Number of citations: 56 www.sciencedirect.com
X Lu, X Liu, B Wan, SG Franzblau, L Chen… - European journal of …, 2012 - Elsevier
A series of substituted 4-(2,6-dichlorobenzyloxy)phenyl thiazole, oxazole and imidazole derivatives were synthesized. The derivatives were screened for in vitro anti-tubercular activities …
Number of citations: 150 www.sciencedirect.com
RI Benhamou, M Abe, S Choudhary… - Journal of medicinal …, 2020 - ACS Publications
RNA repeat expansions are responsible for more than 30 incurable diseases. Among them is myotonic dystrophy type 1 (DM1), the most common form of adult on-set muscular …
Number of citations: 8 pubs.acs.org
A Bosso, L Pirone, R Gaglione, K Pane… - … et Biophysica Acta (BBA …, 2017 - Elsevier
Background Host defence peptides (HDPs) are evolutionarily conserved components of innate immunity. Human HDPs, produced by a variety of immune cells of hematopoietic and …
Number of citations: 31 www.sciencedirect.com
ET Wang, MD Disney, BM Paegel… - 2020 - apps.dtic.mil
Myotonic dystrophy type 1 DM1 is a genetic disorder characterized by multisystemic wasting of muscle function, including organ wasting that leads to cardiac disease, respiratory …
Number of citations: 2 apps.dtic.mil
S Di Gaetano, A Del Gatto, L Pirone… - Peptide …, 2018 - Wiley Online Library
… NovaSyn TGR resin, 2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HBTU), cyano-hydroxyimino-acetic acid ethyl ester (Oxyma) and all amino acids were …
Number of citations: 8 onlinelibrary.wiley.com
N Depalo, M Corricelli, I De Paola… - … applied materials & …, 2017 - ACS Publications
… Cyano-hydroxyimino-acetic acid ethyl ester (Oxyma), 2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HBTU), NovaSyn TGR resin, and all amino acids were …
Number of citations: 23 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.